molecular formula C12H14ClNO2 B8514416 5-Chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester

5-Chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester

Cat. No.: B8514416
M. Wt: 239.70 g/mol
InChI Key: WEGDCPPVOXRPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 5-chloro-6-(2-methylprop-1-enyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-4-16-12(15)9-6-10(13)11(14-7-9)5-8(2)3/h5-7H,4H2,1-3H3

InChI Key

WEGDCPPVOXRPSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C=C(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloronicotinic acid ethyl ester (2.40 g, 10.9 mmol) and 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (2.02 g, 6.22 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971) in dioxane (40 mL) and 2 M aq. K2CO3 solution (10 mL), PPh3 (114 mg, 0.436 mmol) is added. The mixture is degassed and put under N2 before Pd(PPh3)4 (160 mg, 0.218 mmol) is added. The mixture is stirred at 100° C. for 1.5 h before another portion of 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (1.01 g, 3.11 mmol) is added. Stirring is continued at 100° C. for 3 h before the mixture is cooled to rt, diluted with ether, washed with 1N aq. NaOH solution followed by water, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester (2.4 g) as an oil; LC-MS: tR=1.05 min, [M+1]+=240.02. To a solution of this material in dioxane (40 mL), 2,4,6-trivinylcyclotriboroxane pyridine complex (1.84 g, 7.63 mmol), Cs2CO3 (4.62 g, 14.2 mmol) followed by tri-tert-butylphosphine (88 mg, 0.436 mmol) is added. The mixture is degassed and put under N2 before Pd2(dba)3 (200 mg, 0.218 mmol) is added. The mixture is stirred at 100° C. for 16 h before another portion of 2,4,6-trivinylcyclotriboroxane pyridine complex (1.84 g, 7.63 mmol) and Pd2(dba)3 (200 mg, 0.218 mmol) is added. Stirring is continued at 100° C. for 24 h before the mixture is diluted with EA, washed with 1N aq. NaOH solution, dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 10:1 to give a first portion of 6-(2-methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester. In addition, unreacted 5-chloro-6-(2-methyl-propenyl)-nicotinic acid ethyl ester is isolated. This material is again treated with 2,4,6-trivinylcyclotriboroxane pyridine complex as described before. Work-up, purification and combining the two portions give 6-(2-methyl-propenyl)-5-vinyl-nicotinic acid ethyl ester (1.37 g) as an oil; LC-MS: tR=0.87 min, [M+1]+=232.13.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
160 mg
Type
catalyst
Reaction Step Four

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